molecular formula C13H24N6O3 B3027280 ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50) CAS No. 1262975-46-1

ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)

Cat. No. B3027280
CAS RN: 1262975-46-1
M. Wt: 312.37 g/mol
InChI Key: GBFCXXUNSZWMNC-UHFFFAOYSA-N
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Description

ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50) is a new polymer with a wide range of applications in the field of scientific research. This polymer has been developed by the company ULTROXA(regR) and is an azide-terminated poly(2-methyl-2-oxazoline) (POMO) with an approximate molecular weight of 50. It is a highly versatile material that can be used in a variety of applications, including drug delivery, bioconjugation, and nanotechnology. The polymer has a unique structure that makes it ideal for use in a variety of applications.

Scientific Research Applications

1. Macromolecular Engineering

  • Macroinitiators in Polymerization : ULTROXA has been used as a macroinitiator in nitroxide-mediated radical polymerization of styrene. This process allows for the creation of well-defined multiblock copolymers, offering a controlled system for polymer synthesis (Marx, Volet, & Amiel, 2011).

2. Materials Science

  • Hydrodynamic Properties for Biomedical Applications : The hydrodynamic properties of poly(2-oxazoline)s, including those similar to ULTROXA, have been studied for potential biomedical applications. These properties are critical in understanding their behavior in solutions, which is essential for their use in pharmaceuticals (Grube, Leiske, Schubert, & Nischang, 2018).

3. Nanotechnology

  • Synthesis of Complex Nanoarchitectures : ULTROXA-based copolymers have been used in the synthesis of functional nanostructures using graft-through ring-opening metathesis polymerization. These structures are potential candidates for use as organic radical contrast agents in MRI (Alvaradejo et al., 2019).

4. Advanced Functionalization

  • Side Chain Modification and Property Tuning : The chemical functionality of ULTROXA allows for its use in novel side-chain modification methods. These methods can tune the cloud point and glass transition temperatures of the polymer, which is significant for various applications (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

5. Biomedical Engineering

  • Formation of Core-Shell Nanoparticles : Bifunctional, amphiphilic poly(2-oxazoline) macromonomers, akin to ULTROXA, have been used to form core-crosslinked nanoparticles with potential applications in drug delivery and diagnostics (Kampmann, Grabe, Jaworski, & Weberskirch, 2016).

6. Anisotropic Hybrid Materials

  • Design of Triblock Terpolymers : The use of azide-functionalized polymers similar to ULTROXA in the synthesis of triblock terpolymers has been explored. These polymers can potentially be used for creating anisotropic organic/inorganic hybrid materials (Rudolph et al., 2015).

properties

IUPAC Name

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O3/c1-11(20)17(4)7-8-19(13(3)22)10-9-18(12(2)21)6-5-15-16-14/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFCXXUNSZWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCN(CCN(CCN=[N+]=[N-])C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[acetyl-[2-[acetyl(2-azidoethyl)amino]ethyl]amino]ethyl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)
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ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)
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ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)
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ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)
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ULTROXA(regR) Poly(2-methyl-2-oxazoline) Azide Terminated (n=approx. 50)

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